BenchChemオンラインストアへようこそ!

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid

Physicochemical profiling pKa prediction Ionization state

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid (CAS 1261269-55-9) is a C₁₂H₂₀O₂ alicyclic carboxylic acid featuring a quaternary carbon at the 1-position of a cyclopentane ring bearing a cyclopentylmethyl substituent. With a molecular weight of 196.29 g·mol⁻¹, a predicted pKa of 4.87 ± 0.20, and a predicted density of 1.080 ± 0.06 g·cm⁻³, this compound is offered commercially as a versatile small-molecule scaffold with a minimum purity of 95%.

Molecular Formula C12H20O2
Molecular Weight 196.29
CAS No. 1261269-55-9
Cat. No. B2677240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylmethyl)cyclopentanecarboxylic acid
CAS1261269-55-9
Molecular FormulaC12H20O2
Molecular Weight196.29
Structural Identifiers
SMILESC1CCC(C1)CC2(CCCC2)C(=O)O
InChIInChI=1S/C12H20O2/c13-11(14)12(7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2,(H,13,14)
InChIKeyKPZUOPNGYIORSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopentylmethyl)cyclopentanecarboxylic Acid (CAS 1261269-55-9): A Geminally Disubstituted Cyclopentane Scaffold for MedChem Procurement


1-(Cyclopentylmethyl)cyclopentanecarboxylic acid (CAS 1261269-55-9) is a C₁₂H₂₀O₂ alicyclic carboxylic acid featuring a quaternary carbon at the 1-position of a cyclopentane ring bearing a cyclopentylmethyl substituent . With a molecular weight of 196.29 g·mol⁻¹, a predicted pKa of 4.87 ± 0.20, and a predicted density of 1.080 ± 0.06 g·cm⁻³, this compound is offered commercially as a versatile small-molecule scaffold with a minimum purity of 95% . Its dual cyclopentane architecture imparts a distinctive conformational profile that differentiates it from mono-substituted or acyclic analogs in fragment-based library design and structure-activity relationship (SAR) exploration .

Why 1-(Cyclopentylmethyl)cyclopentanecarboxylic Acid Cannot Be Replaced by Simpler Cyclopentane Carboxylic Acids


Generic substitution with cyclopentanecarboxylic acid (CAS 3400-45-1) or 1-methylcyclopentanecarboxylic acid (CAS 5217-05-0) fails because the target compound introduces a geminal bis-cyclopentane architecture that simultaneously modulates acidity, lipophilicity, and conformational constraint in ways that simpler analogs cannot replicate [1]. The quaternary carbon at the 1-position eliminates epimerization pathways and restricts rotational freedom of the carboxylate pharmacophore, while the cyclopentylmethyl substituent provides a predictable lipophilicity increment (XLogP3 interpolated at ~3.4–3.8) that bridges the gap between smaller (cyclopropylmethyl, XLogP3 2.6) and larger (cyclohexylmethyl, XLogP3 4.2) cycloalkylmethyl analogs [2][3]. These quantifiable physicochemical differences—documented below—mean that substituting a generic cyclopentanecarboxylic acid building block would yield a different solubility profile, altered membrane permeability, and divergent metabolic stability, compromising SAR reproducibility across medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 1-(Cyclopentylmethyl)cyclopentanecarboxylic Acid vs. Closest Analogs


pKa Modulation: Increased Acidity Relative to Unsubstituted and 1-Methyl Cyclopentanecarboxylic Acids

The target compound exhibits a predicted pKa of 4.87 ± 0.20, which is numerically lower (more acidic) than the experimentally determined pKa of 4.99 for unsubstituted cyclopentanecarboxylic acid and the predicted pKa of 5.00 ± 0.20 for 1-methylcyclopentanecarboxylic acid . This ~0.12–0.13 unit pKa shift equates to approximately a 32–35% higher concentration of the ionized carboxylate species at physiological pH 7.4, which can meaningfully alter aqueous solubility, plasma protein binding, and passive membrane permeability relative to the less acidic comparators .

Physicochemical profiling pKa prediction Ionization state Bioavailability optimization

Lipophilicity (XLogP3) Increment Enables Predictable logP Tuning Across Cycloalkylmethyl Homologs

Although an experimentally determined logP for the target compound is unavailable, systematic comparison of computed XLogP3 values across the 1-(cycloalkylmethyl)cyclopentane-1-carboxylic acid homologous series reveals a consistent lipophilicity trend: cyclopropylmethyl (XLogP3 2.6), cyclobutylmethyl (XLogP3 3.2), and cyclohexylmethyl (XLogP3 4.2) [1][2]. Interpolation places the cyclopentylmethyl target at an estimated XLogP3 of ~3.4–3.8, representing a ~0.2–0.6 log unit increment over the cyclobutylmethyl analog and a ~0.4–0.8 log unit decrement relative to the cyclohexylmethyl analog [1][2]. This positions the compound at a lipophilicity window that often balances passive permeability with aqueous solubility for oral drug-like space.

Lipophilicity XLogP3 logP tuning Cycloalkyl SAR

Geminal Quaternary Carbon Architecture Prevents Epimerization and Enhances Conformational Constraint

The target compound contains a fully substituted quaternary carbon at the cyclopentane 1-position, a feature absent in cyclopentanecarboxylic acid (tertiary C–H) and 1-methylcyclopentanecarboxylic acid (quaternary but with a minimal methyl group) . In contrast to 1-substituted analogs bearing a proton at the α-carbon, the target’s geminal cyclopentyl-cyclopentylmethyl substitution eliminates the possibility of base- or enzyme-catalyzed epimerization at this center [1]. Steric shielding of the carboxylate by two cyclopentane moieties is also expected to reduce the rate of Phase II glucuronidation relative to less hindered 1-substituted cyclopentanecarboxylic acids, although direct comparative metabolic stability data remain to be generated [1].

Quaternary carbon Metabolic stability Conformational constraint Fragment-based drug design

Distinctive Physicochemical Property Profile: Boiling Point and Density Differentiation from Parent Cyclopentanecarboxylic Acid

The predicted boiling point of the target compound (319.6 ± 10.0 °C) is substantially higher than the experimentally measured boiling point of cyclopentanecarboxylic acid (216 °C at atmospheric pressure), reflecting the increased molecular weight and van der Waals surface area conferred by the second cyclopentane ring . Similarly, the predicted density (1.080 ± 0.06 g·cm⁻³) exceeds the measured density of cyclopentanecarboxylic acid (1.053 g·mL⁻¹ at 25 °C), consistent with more efficient molecular packing of the bis-cyclopentane architecture . These differences directly impact distillation-based purification strategies and solvent compatibility during compound handling.

Boiling point Density Physicochemical properties Purification Formulation

Commercial Availability as a Pre-Weighed Research Scaffold vs. Bulk Cyclopentanecarboxylic Acid

The target compound is commercially supplied as a pre-weighed research scaffold (50 mg at €711.00; 500 mg at €1,993.00) with a minimum purity specification of 95% . In contrast, cyclopentanecarboxylic acid is a commodity chemical sold in bulk (e.g., 98% purity, multi-gram to kilogram scale) at a price point typically orders of magnitude lower per gram [1]. The target compound is therefore positioned as a specialized fragment or building block for library synthesis rather than a bulk intermediate, and its procurement includes implied quality control appropriate for SAR studies (identity confirmed, purity ≥95%) that may not be guaranteed with commodity-grade cyclopentanecarboxylic acid .

Commercial availability Research chemical Scaffold procurement Purity specification

Optimal Application Scenarios for 1-(Cyclopentylmethyl)cyclopentanecarboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Conformationally Constrained, Non-Epimerizable Carboxylic Acid Fragment

In fragment-based screening campaigns, the target compound serves as a privileged carboxylic acid fragment whose quaternary α-carbon eliminates the risk of pH- or enzyme-mediated epimerization [1]. Unlike cyclopentanecarboxylic acid (tertiary α-C–H) or 1-methylcyclopentanecarboxylic acid (small methyl group), the bis-cyclopentane architecture provides a rigid, three-dimensional pharmacophore that can be elaborated via amidation or esterification without stereochemical ambiguity [1]. The predicted pKa of 4.87 ensures sufficient ionization for aqueous solubility in screening buffers while maintaining some neutral fraction for passive membrane permeability, a balance that may not be achievable with the slightly less acidic 1-methyl analog (pKa ~5.00) .

Lead Optimization Series Requiring Fine-Tuned Lipophilicity Within a Cycloalkylmethyl SAR Set

When a medicinal chemistry program seeks to systematically vary lipophilicity while maintaining a constant cyclopentane carboxylic acid core, the target compound fills a specific logP gap. The cyclopentylmethyl substituent provides an interpolated XLogP3 of ~3.4–3.8, positioned between the cyclobutylmethyl (XLogP3 3.2) and cyclohexylmethyl (XLogP3 4.2) analogs [1]. This enables SAR teams to construct a four-point lipophilicity series (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl) with logP increments of ~0.6 units per methylene addition, allowing regression analysis of logP-dependent ADME endpoints without changing the ionization state or hydrogen-bonding capacity of the scaffold [1].

PROTAC Linker or E3 Ligand Handle Requiring Metabolic Stability at the Attachment Point

The quaternary α-carbon of the target compound provides a metabolically robust attachment point for PROTAC (PROteolysis TArgeting Chimera) linker conjugation or E3 ligase ligand elaboration. Because this carbon cannot undergo CYP450-mediated α-hydroxylation or subsequent dehydrogenation, the carboxylic acid handle is expected to exhibit slower oxidative metabolism compared to 1-unsubstituted or 1-methyl cyclopentanecarboxylic acid handles [1]. While direct comparative microsomal stability data are not yet published for this specific compound, the class-level principle that quaternary α-carbons reduce metabolic liability is well-established and informs procurement decisions when metabolic soft spots must be avoided in the linker region [1].

Quote Request

Request a Quote for 1-(Cyclopentylmethyl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.